molecular formula C12H24Cl2N2S B4840009 N',N'-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride

N',N'-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride

Cat. No.: B4840009
M. Wt: 299.3 g/mol
InChI Key: GHCWAIMVNANPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride is a chemical compound with a complex structure that includes a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions to introduce the ethane-1,2-diamine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the thiophene ring or the ethane-1,2-diamine moiety.

    Reduction: This reaction can reduce any oxidized forms of the compound back to its original state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while substitution reactions may yield derivatives with different functional groups.

Scientific Research Applications

N’,N’-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action for N’,N’-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and ethane-1,2-diamine moiety may play crucial roles in binding to these targets, thereby exerting its effects. The pathways involved can include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N’,N’-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride is unique due to the presence of the 5-methylthiophene ring, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N',N'-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2S.2ClH/c1-4-14(5-2)9-8-13-10-12-7-6-11(3)15-12;;/h6-7,13H,4-5,8-10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCWAIMVNANPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CC=C(S1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',N'-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N',N'-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride
Reactant of Route 3
Reactant of Route 3
N',N'-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride
Reactant of Route 4
Reactant of Route 4
N',N'-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride
Reactant of Route 5
Reactant of Route 5
N',N'-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride
Reactant of Route 6
Reactant of Route 6
N',N'-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.